molecular formula C8H18O2Si B1592560 Silane, trimethyl[2-(2-propenyloxy)ethoxy]- CAS No. 24628-30-6

Silane, trimethyl[2-(2-propenyloxy)ethoxy]-

Cat. No.: B1592560
CAS No.: 24628-30-6
M. Wt: 174.31 g/mol
InChI Key: UZXPYPDEJOUUNR-UHFFFAOYSA-N
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Description

Silane, trimethyl[2-(2-propenyloxy)ethoxy]- is an organosilicon compound with the molecular formula C8H18O2Si and a molecular weight of 174.31 g/mol. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, trimethyl[2-(2-propenyloxy)ethoxy]- typically involves the reaction of trimethylsilyl chloride with 2-(2-propenyloxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

(CH3)3SiCl+HOCH2CH2OCH2CH=CH2(CH3)3SiOCH2CH2OCH2CH=CH2+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH=CH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiOCH}_2\text{CH}_2\text{OCH}_2\text{CH=CH}_2 + \text{HCl} (CH3​)3​SiCl+HOCH2​CH2​OCH2​CH=CH2​→(CH3​)3​SiOCH2​CH2​OCH2​CH=CH2​+HCl

Industrial Production Methods

In industrial settings, the production of silane, trimethyl[2-(2-propenyloxy)ethoxy]- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using distillation or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[2-(2-propenyloxy)ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions typically involve the cleavage of the Si-O bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes with reduced Si-O bonds.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, trimethyl[2-(2-propenyloxy)ethoxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of silane, trimethyl[2-(2-propenyloxy)ethoxy]- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to act as a versatile intermediate in chemical reactions. The presence of the propenyloxy group enhances the reactivity of the compound, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane with the formula (CH3)3SiH, used in the semiconductor industry.

    Ethoxytrimethylsilane: Another related compound with the formula C2H5OSi(CH3)3, used as a capping agent and in surface modifications.

Uniqueness

Silane, trimethyl[2-(2-propenyloxy)ethoxy]- is unique due to the presence of the propenyloxy group, which imparts additional reactivity and versatility compared to simpler silanes. This makes it particularly useful in applications requiring specific functional group interactions.

Properties

IUPAC Name

trimethyl(2-prop-2-enoxyethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-5-6-9-7-8-10-11(2,3)4/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXPYPDEJOUUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625494
Record name Trimethyl{2-[(prop-2-en-1-yl)oxy]ethoxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24628-30-6
Record name Trimethyl{2-[(prop-2-en-1-yl)oxy]ethoxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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